(2,4,5-Trichlorophenoxy)acetate

描述

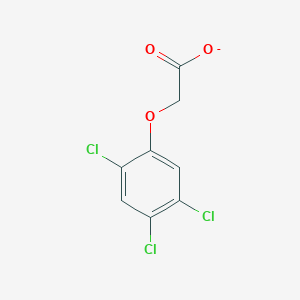

(2,4,5-Trichlorophenoxy)acetate, commonly known as 2,4,5-T, is a chlorophenoxy herbicide with the chemical formula C₈H₅Cl₃O₃ and CAS number 93-76-5 . It was historically used to control broadleaf weeds and woody plants but has been banned in many countries due to its contamination with highly toxic dioxins (e.g., 2,3,7,8-TCDD) during synthesis . The compound consists of a phenoxy backbone substituted with three chlorine atoms at positions 2, 4, and 5, and an acetate functional group.

属性

分子式 |

C8H4Cl3O3- |

|---|---|

分子量 |

254.5 g/mol |

IUPAC 名称 |

2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/p-1 |

InChI 键 |

SMYMJHWAQXWPDB-UHFFFAOYSA-M |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |

规范 SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |

产品来源 |

United States |

科学研究应用

Chemical Properties and Toxicity

(2,4,5-Trichlorophenoxy)acetate is characterized by its moderate solubility in water and low volatility. It has been shown to persist in soil systems and has a high potential for leaching into groundwater. The compound exhibits moderate toxicity to aquatic life and mammals, with significant health risks associated with exposure, including potential carcinogenic effects due to contamination with dioxins during production .

Toxicological Profile

- NOAEL (No Observed Adverse Effect Level) : 3 mg/kg/day

- LOAEL (Lowest Observed Adverse Effect Level) : 10 mg/kg/day

- Health Effects : Skin irritation, respiratory issues, fatigue, headaches, dizziness, liver damage, chloracne, and potential carcinogenicity linked to dioxin contamination .

Herbicide Development

This compound was primarily developed for agricultural use as a herbicide. Its ability to selectively target broad-leafed weeds made it a valuable tool for farmers. However, due to its toxicity and environmental persistence, it has largely been replaced by safer alternatives .

Environmental Studies

Research has focused on the environmental impact of this compound and its degradation products. Studies have examined its effects on soil health and biodiversity. For instance:

- Persistence in Soil : Research indicates that this compound can remain in soil for extended periods, raising concerns about long-term ecological effects .

- Aquatic Toxicity : The compound has been shown to be moderately toxic to fish and algae. This has prompted investigations into its effects on aquatic ecosystems following agricultural runoff .

Health Impact Studies

Numerous epidemiological studies have investigated the health impacts of exposure to this compound:

- Cancer Risk : Case-control studies have suggested an association between exposure to this compound and increased risks of soft-tissue sarcomas and non-Hodgkin's lymphoma .

- Congenital Anomalies : Research conducted on populations exposed during the Vietnam War indicated higher incidences of congenital anomalies among children born to parents who had been exposed to Agent Orange .

Case Study 1: Agent Orange Exposure

During the Vietnam War, this compound was used as part of Agent Orange. This case study highlights the long-term health effects observed in veterans and local populations:

- Population Studied : Veterans exposed during the conflict.

- Findings : Increased rates of various cancers and congenital disabilities were reported among veterans' children compared to unexposed populations .

Case Study 2: Agricultural Use in New Zealand

A cohort study investigated the effects of agricultural use of this compound in New Zealand:

相似化合物的比较

Comparison with Structurally Similar Compounds

Chlorophenoxy Herbicides

2,4-Dichlorophenoxyacetate (2,4-D)

- Structure : Differs by lacking the 5-chloro substituent.

- Properties : Lower molecular weight (221.04 g/mol) and reduced persistence compared to 2,4,5-T.

2,4,6-Trichlorophenoxyacetate

Ester Derivatives of 2,4,5-T

Esterification of 2,4,5-T modifies its volatility, solubility, and application efficacy. Key examples include:

- Key Trends: Longer alkyl chains (e.g., nonyl, isooctyl) increase lipophilicity, reducing water solubility and enhancing soil adsorption . Methyl and butoxyethyl esters are more volatile, favoring aerial application .

准备方法

Traditional Synthesis Methods

The conventional route to 2,4,5-T involves the reaction of 2,4,5-trichlorophenol (2,4,5-TCP) with monochloroacetic acid under alkaline conditions. This method, developed in the 1940s, proceeds via nucleophilic substitution where the phenolate ion displaces the chloride from monochloroacetic acid . A typical reaction uses sodium hydroxide as the base, with temperatures maintained between 60°C and 95°C to optimize yield. However, this approach carries significant risks due to the potential presence of TCDD, a byproduct formed during the synthesis of 2,4,5-TCP via older chlorination methods .

Improved Synthesis Avoiding TCDD Contamination

A landmark advancement in 2,4,5-T synthesis was disclosed in the patent US4346248A, which outlines a TCDD-free pathway . The process begins with the nitration of 1,2,4-trichlorobenzene using a mixture of sulfuric and nitric acids, yielding 1,2,4-trichloro-5-nitrobenzene. This intermediate is subsequently reduced to 2,4,5-trichloroaniline via catalytic hydrogenation (e.g., using palladium on carbon at 90°–100°C and 100–200 psig hydrogen pressure) . The aniline is then diazotized with sodium nitrite in cold sulfuric acid, forming a diazonium salt, which undergoes hydrolytic decomposition at elevated temperatures (up to 375°C) to produce 2,4,5-TCP .

Key advantages of this method include:

-

Elimination of TCDD : Gas chromatography-mass spectrometry confirmed the absence of TCDD at detection limits of 1 part per billion .

-

Yield Optimization : Laboratory-scale yields of 2,4,5-TCP reached 58%–62%, with industrial processes achieving 70% .

Catalytic Hydrogenation in Nitro Group Reduction

The reduction of 1,2,4-trichloro-5-nitrobenzene to 2,4,5-trichloroaniline is critical for avoiding polychlorinated dibenzodioxin formation. Hydrogenation conditions are tightly controlled:

-

Catalyst : Palladium or platinum on activated carbon (0.5%–5% loading) .

-

Temperature : 80°–130°C, with optimal activity at 90°–100°C .

-

Pressure : 75–250 psig hydrogen, balancing reaction rate and safety .

This step achieves near-quantitative conversion (>95%) while minimizing side reactions that could introduce impurities .

Diazotization and Hydrolytic Decomposition

Diazotization of 2,4,5-trichloroaniline involves treating the compound with sodium nitrite in a chilled sulfuric acid solution (–5°C to +5°C) to form 2,4,5-trichlorobenzenediazonium sulfate . Subsequent hydrolysis in boiling aqueous copper sulfate (CuSO₄·7H₂O) facilitates the decomposition of the diazonium salt to 2,4,5-TCP, which is isolated via steam distillation and methylene chloride extraction .

Reaction Conditions :

-

Temperature : Reflux (100°C) for hydrolysis.

Final Esterification to (2,4,5-Trichlorophenoxy)acetate

The 2,4,5-TCP is reacted with monochloroacetic acid in a toluene-hydrocarbon solvent mixture under basic conditions (50% NaOH). The exothermic reaction proceeds at 60°–92°C, followed by acidification with hydrochloric acid to precipitate 2,4,5-T .

Typical Parameters :

| Parameter | Value |

|---|---|

| Molar Ratio (TCP:MCAA) | 1:1 |

| Base | 50% NaOH (1.3 equivalents) |

| Reaction Temperature | 60°–92°C |

| Yield | ~64% (0.32 mol from 0.5 mol TCP) |

Comparative Analysis of Synthesis Methods

The table below contrasts traditional and improved methods:

| Parameter | Traditional Method | Improved Method (US4346248A) |

|---|---|---|

| Starting Material | 1,2,4,5-Tetrachlorobenzene | 1,2,4-Trichlorobenzene |

| Key Steps | Alkaline hydrolysis | Nitration, hydrogenation, diazotization |

| TCDD Contamination | 1–100 ppm | <1 ppb |

| 2,4,5-TCP Yield | 50%–60% | 58%–70% |

| Environmental Impact | High (TCDD disposal required) | Low (no TCDD generated) |

Industrial-Scale Production Considerations

Scaling the improved method necessitates addressing:

常见问题

Q. What are the standard synthetic routes for (2,4,5-Trichlorophenoxy)acetate?

The compound is typically synthesized via acid-catalyzed esterification or nucleophilic substitution. For example, analogous phenoxyacetic esters (e.g., ethyl 2-(4-chlorophenoxy)acetate) are prepared by refluxing chlorophenol derivatives with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone . For this compound, a similar approach could involve reacting 2,4,5-trichlorophenol with chloroacetic acid under acidic conditions (e.g., sulfuric acid in methanol), followed by purification via recrystallization .

Q. How is this compound characterized analytically?

Key characterization methods include:

- Mass spectrometry : Confirms molecular weight (255.48 g/mol) and fragmentation patterns .

- Elemental analysis : Validates purity, with results within 0.5% of theoretical values for C, H, and Cl .

- Chromatography : TLC (hexane:ethyl acetate, 3:1) monitors reaction progress, while HPLC quantifies environmental residues (e.g., soil samples at 30025 STORET code) .

Q. What environmental monitoring protocols apply to this compound?

Environmental persistence is assessed using EPA STORET codes:

- Soil : 39741 (mud, µg/kg) and 39740 (whole sample, µg/L) .

- Water : 39742 (filtered fraction, µg/L) and 39743 (suspended fraction, µg/L) . Note: Current data gaps exist for biodegradation and bioaccumulation potential, necessitating further studies .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

Experimental variables include:

- Catalyst type : Sulfuric acid vs. solid acids (e.g., ion-exchange resins) to reduce side reactions. Evidence from analogous syntheses shows refluxing with H₂SO₄ achieves ~70% yield .

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of phenolic oxygen .

- Temperature control : Prolonged reflux (>8 hours) improves esterification but risks decomposition above 100°C .

Q. How to resolve contradictions in reported environmental persistence data?

Discrepancies arise from:

- Matrix effects : Soil organic matter reduces mobility (39741 STORET code) compared to aqueous phases .

- Analytical sensitivity : Lower detection limits in modern LC-MS/MS may explain earlier "no data" claims .

- Isomer interference : Co-elution with 2,4,6-trichlorophenoxy derivatives (e.g., CAS 88-06-2) can skew results . Validate methods using deuterated internal standards (e.g., 2,4,6-Trichlorophenol-3,5-d₂) .

Q. What strategies enhance biological activity in derivatives?

Structural modifications include:

- Esterification : Isooctyl esters (CAS 25168-15-4) improve lipid solubility for herbicidal uptake .

- Substituent addition : Introducing amino/fluoro groups (e.g., Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) increases binding affinity to plant auxin receptors .

- Hydrolysis resistance : Methyl esters (CAS 1928-37-6) exhibit slower degradation than free acids in alkaline soils .

Q. What are the methodological best practices for handling and disposal?

- Lab safety : Use fume hoods, nitrile gloves, and P2 masks. In case of skin contact, wash with soap/water (≥15 minutes) .

- Waste management : Incinerate at ≥1,000°C with scrubbers to prevent dioxin formation. Avoid landfill disposal due to groundwater contamination risks .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting EC₅₀ values?

Variations stem from:

- Test organisms : Fish (39744 STORET code) show higher sensitivity (EC₅₀ = 2 µg/kg) than algae .

- Exposure duration : Acute vs. chronic assays (e.g., 48-hour vs. 21-day tests).

- Metabolite interference : Degradation products like 2,4,5-trichlorophenol (CAS 88-06-2) may contribute to toxicity .

Structure-Activity Relationship (SAR) Studies

Q. How does substituent position affect herbicidal efficacy?

- Chlorine placement : 2,4,5-Trichloro substitution maximizes auxin mimicry, whereas 2,4,6-isomers are inactive .

- Chain length : Propionic acid derivatives (e.g., 2-(2,4,5-Trichlorophenoxy)propionic acid, CAS 93-72-1) show reduced translocation compared to acetic acid analogs .

Methodological Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。